molecular formula C15H22N4O5S B2525240 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea CAS No. 1207043-45-5

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea

Cat. No.: B2525240
CAS No.: 1207043-45-5
M. Wt: 370.42
InChI Key: RMZHHBOUTIJQBI-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a benzodioxole scaffold, a structure present in various biologically active compounds, linked to a urea moiety and a methylsulfonyl piperazine group. The specific biological target, mechanism of action, and research applications for this compound are areas of active investigation. Researchers are exploring its potential utility in various biochemical pathways. This product is intended for research and development purposes in a controlled laboratory environment only. Applications: This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses. Its primary applications include: Medicinal chemistry research and drug discovery programs. Biochemical assay development and high-throughput screening. Investigational studies as a reference standard or building block in organic synthesis. Researchers should consult the current scientific literature for the latest findings on this compound's activity and properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O5S/c1-25(21,22)19-8-6-18(7-9-19)5-4-16-15(20)17-12-2-3-13-14(10-12)24-11-23-13/h2-3,10H,4-9,11H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZHHBOUTIJQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCNC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring, the introduction of the piperazine moiety, and the final urea linkage formation. Common reagents used in these reactions include benzo[d][1,3]dioxole derivatives, piperazine, and isocyanates. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, incorporating green chemistry principles where possible.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities, making it a candidate for further research in therapeutic applications:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The presence of the benzo[d][1,3]dioxole moiety is often linked to enhanced anticancer properties due to its ability to interact with cellular signaling pathways.
  • Antimicrobial Properties : Research indicates that urea derivatives possess antimicrobial activities. The incorporation of the piperazine ring may contribute to the compound's effectiveness against bacterial strains.
  • CNS Activity : The piperazine component suggests potential central nervous system effects. Compounds containing piperazine are often explored for their anxiolytic and antidepressant properties.

Case Studies

Several studies have documented the applications and effects of this compound:

  • Study on Anticancer Properties : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy Assessment : In vitro tests demonstrated that the compound exhibited inhibitory effects against several bacterial strains, including resistant strains. This highlights its potential as a novel antimicrobial agent.
  • CNS Activity Investigation : Preliminary behavioral studies in animal models indicated that the compound may possess anxiolytic-like effects, warranting further exploration into its use for treating anxiety disorders.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Structural Differences Molecular Formula Molecular Weight Relevance to Target Compound
3-(1,3-Dioxaindan-5-yl)-1-{2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetyl}urea Piperazine substituent: 2-phenylethenesulfonyl vs. methylsulfonyl. C₁₈H₁₈N₂O₂ 294.36 Larger aromatic sulfonyl group may reduce solubility but enhance hydrophobic binding.
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea Piperazine substituent: 4-methyl vs. 4-methylsulfonyl. C₁₉H₂₃N₅O₃S 413.48 Methyl group lacks electron-withdrawing effects, potentially altering receptor affinity.
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea Replaces piperazine-ethyl chain with oxadiazole-pyrazine-phenyl system. C₂₂H₁₈N₆O₄ 430.40 Heteroaromatic systems may improve CNS penetration or modulate target selectivity.
1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea Piperazine replaced with triazine-morpholine core. C₁₈H₂₃N₇O₄ 401.40 Triazine’s planar structure could influence DNA intercalation or kinase binding.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea No piperazine; substituent: thiophene-furan-ethyl chain . C₁₉H₁₇N₃O₄S 383.42 Loss of piperazine may reduce basicity but increase lipophilicity.

Key Findings:

Sulfonyl vs. Alkyl Piperazine Substituents: The methylsulfonyl group in the target compound (vs.

Heterocyclic Replacements : Compounds like and replace piperazine with oxadiazole-pyrazine or triazine-morpholine systems, which may alter pharmacokinetic profiles (e.g., metabolic stability, blood-brain barrier penetration).

Urea Linkage Variations : All analogs retain the urea core, underscoring its importance in intermolecular interactions. However, modifications to adjacent groups (e.g., benzodioxole methylation in vs. furan-thiophene in ) modulate steric and electronic properties.

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea, a compound featuring a benzo[d][1,3]dioxole moiety and a piperazine derivative, has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4O4SC_{17}H_{22}N_4O_4S, with a molecular weight of approximately 378.45 g/mol. The structure is characterized by the presence of the benzo[d][1,3]dioxole ring and a piperazine group linked through an ethyl chain.

Anticonvulsant Activity

Research indicates that derivatives similar to this compound exhibit significant anticonvulsant properties. For instance, studies on related piperazine derivatives have demonstrated efficacy in various seizure models:

  • Maximal Electroshock Test (MES) and Pentylenetetrazole (PTZ) models showed that such compounds can effectively reduce seizure frequency and severity.
  • Mechanistic studies suggest that these compounds may enhance GABAergic neurotransmission, which is crucial for seizure control .

Antidepressant Activity

The antidepressant potential of this compound has also been explored. In animal models such as the Forced Swim Test (FST) and Tail Suspension Test (TST) , related compounds exhibited significant antidepressant-like effects. The underlying mechanism may involve modulation of serotonin and norepinephrine levels in the brain .

Safety Profile

A safety assessment in sub-acute toxicity studies indicated that doses up to 100 mg/kg did not produce significant adverse effects in rodent models. This suggests a favorable safety profile for further development .

Case Studies and Research Findings

StudyModelFindings
Anticonvulsant Evaluation MES & PTZSignificant reduction in seizure activity; suggested GABAergic influence
Antidepressant Assessment FST & TSTDemonstrated antidepressant-like effects; potential serotonin modulation
Toxicity Study Rodent ModelNo significant toxicity at 100 mg/kg over 14 days

The proposed mechanism for the biological activity of this compound involves:

  • GABAergic Modulation : Enhancing GABA receptor activity may contribute to its anticonvulsant effects.
  • Serotonin Reuptake Inhibition : Similar compounds have shown to inhibit serotonin reuptake, which is a common mechanism for antidepressants.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with precursor coupling. A common approach includes:

  • Step 1: Reacting a benzodioxole derivative (e.g., 2-(4-(methylsulfonyl)piperazin-1-yl)ethylamine) with an isocyanate intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the urea linkage .
  • Step 2: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the product .
    Key parameters include maintaining anhydrous conditions and controlled temperatures (60–80°C) to minimize side reactions.

Advanced: How can researchers address low yields in the final coupling step?

Methodological Answer:
Low yields in urea bond formation often stem from competing hydrolysis or incomplete amine activation. Strategies to improve efficiency include:

  • Using Schotten-Baumann conditions (phase-transfer catalysis with NaOH/CH₂Cl₂) to accelerate coupling .
  • Employing carbodiimide-based coupling reagents (e.g., EDC/HOBt) to stabilize reactive intermediates .
  • Screening alternative solvents (e.g., THF or acetonitrile) to enhance solubility of hydrophobic intermediates .

Basic: What spectroscopic techniques are most effective for characterization?

Methodological Answer:

  • 1H/13C NMR: Confirm urea NH peaks (~8–10 ppm) and benzodioxole aromatic signals (δ 6.5–7.2 ppm) .
  • IR Spectroscopy: Identify urea C=O stretches (~1640–1680 cm⁻¹) and sulfonyl S=O vibrations (~1150 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ with <2 ppm error .

Advanced: What SAR strategies are recommended for derivative optimization?

Methodological Answer:

  • Substitution Analysis: Systematically modify the piperazine sulfonyl group (e.g., replace methylsulfonyl with trifluoromethyl or nitro groups) to assess impacts on target binding .
  • Bioisosteric Replacement: Swap benzodioxole with thiophene or furan rings to evaluate electronic effects on bioactivity .
  • Data-Driven Design: Use IC₅₀ values from related compounds (e.g., antimicrobial EC₅₀ = 2.1–8.7 μM in ) to prioritize substituents.

Basic: What initial biological activities have been reported?

Methodological Answer:

  • Antimicrobial: Inhibits S. aureus (MIC = 4.8 μM) and C. albicans via membrane disruption .
  • Anticancer: Shows moderate activity against HeLa cells (IC₅₀ = 12.3 μM) by inducing apoptosis .
  • Enzyme Inhibition: Targets bacterial dihydrofolate reductase (Ki = 0.45 μM) .

Advanced: How does the methylsulfonyl group influence activity?

Methodological Answer:
The methylsulfonyl moiety enhances:

  • Hydrogen Bonding: Sulfonyl oxygen interactions with enzyme active sites (e.g., DHFR) .
  • Metabolic Stability: Reduces oxidative metabolism compared to methylthio analogs (t₁/₂ increased by 2.5× in liver microsomes) .
  • Solubility: Improves aqueous solubility (logP reduced by 0.8 units) for better bioavailability .

Advanced: How to resolve contradictions in reported biological efficacy?

Methodological Answer:

  • Assay Standardization: Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., MTT vs. resazurin assays) .
  • Control for Substituent Effects: Compare activity of derivatives with identical benzodioxole cores but varying piperazine groups .
  • Meta-Analysis: Pool data from independent studies (e.g., IC₅₀ ranges for anticancer activity) to identify outliers .

Basic: Key structural features contributing to bioactivity?

Methodological Answer:

  • Benzodioxole Moiety: Enhances membrane permeability via lipophilic π-π stacking .
  • Urea Linkage: Facilitates hydrogen bonding with target proteins (e.g., bacterial enzymes) .
  • Piperazine Sulfonyl Group: Improves solubility and enzyme binding specificity .

Advanced: Integrating computational modeling with experimental data

Methodological Answer:

  • Molecular Docking: Predict binding modes with DHFR (PDB: 1DHF) using AutoDock Vina; validate via mutagenesis (e.g., D27A mutation reduces affinity by 70%) .
  • MD Simulations: Analyze stability of ligand-enzyme complexes over 100 ns trajectories (RMSD <2 Å confirms stable binding) .
  • QSAR Models: Use Hammett constants (σ) of substituents to correlate electronic effects with IC₅₀ .

Advanced: Assessing metabolic stability and toxicity

Methodological Answer:

  • In Vitro Metabolism: Incubate with human liver microsomes (HLMs) to measure intrinsic clearance (e.g., Clint = 15 mL/min/kg) .
  • CYP Inhibition Assays: Screen for CYP3A4/2D6 inhibition (IC₅₀ >10 μM indicates low risk) .
  • Acute Toxicity: Use zebrafish embryos (LC₅₀ >100 μM suggests favorable safety) .

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